molecular formula C9H11N3O B1328208 2-[(3-Hydroxypropyl)amino]nicotinonitrile CAS No. 1030429-92-5

2-[(3-Hydroxypropyl)amino]nicotinonitrile

Cat. No. B1328208
CAS RN: 1030429-92-5
M. Wt: 177.2 g/mol
InChI Key: LFZINDBLGGKTIL-UHFFFAOYSA-N
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Description

The compound 2-[(3-Hydroxypropyl)amino]nicotinonitrile is a derivative of nicotinonitrile, which is a nitrile compound related to the pyridine chemical family. Nicotinonitriles are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. One efficient approach is the single-pot strategy for 2-amino nicotinonitrile derivatives, which involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another method includes the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles under solvent-free conditions using enaminonitriles and aliphatic amines, with microwave irradiation to achieve excellent yields . Additionally, the synthesis of 2-chloro-5-hydroxynicotinonitrile, a related compound, has been reported using 5-amino-2-chloro-3-methylpyridine as an intermediate .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure, DFT, and photophysical studies of a new nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, were reported, confirming its three-dimensional structure and molecular shape . Although not directly related to this compound, these studies provide insight into the structural characteristics that can be expected from nicotinonitrile derivatives.

Chemical Reactions Analysis

Nicotinonitrile derivatives can undergo various chemical reactions to form different heterocyclic compounds. For example, 2-Amino-1,1,3-tricyano-3-bromopropene, a brominated derivative of malononitrile dimer, can react with sodium hydrogen sulfide and thioglycollic acid to afford thiophene and thiopyran derivatives, respectively . These reactions demonstrate the synthetic versatility of nicotinonitrile derivatives in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. The reported luminescent nicotinonitrile derivative exhibits good absorption and fluorescence properties, with a positive solvatochromic effect when the solvent polarity changes from non-polar to polar . This suggests that nicotinonitrile derivatives can have interesting photophysical properties that may be useful in the development of new materials.

Scientific Research Applications

Chemosensing and Pharmacological Properties

  • Coumarin derivatives formed through reactions involving nicotinonitrile compounds have been found to possess significant antimicrobial and antioxidant activities. They also display good anti-inflammatory activity and cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).

Synthesis of Heterocyclic Compounds

  • Novel methods for synthesizing thiopyran and nicotinonitrile derivatives have been reported, using nicotinonitrile as a starting material. These methods highlight the synthetic potential of nicotinonitrile in creating diverse heterocyclic compounds (Salah Eldin, 2003).

Biological Evaluation for Inhibitory Potential

  • A study on 2-amino nicotinonitrile framework identified potential inhibitors of SIRT1, a protein important in aging and metabolism. Compounds synthesized from nicotinonitrile showed good activities in inhibiting SIRT1 in vitro (Challa et al., 2021).

Corrosion Inhibition

  • Nicotinonitrile derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their inhibitive effects were confirmed through various electrochemical and surface studies (Verma et al., 2018).

Anticancer Activity

  • Certain nicotinonitrile derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies offer insights into the potential therapeutic applications of nicotinonitrile in cancer treatment (Dev et al., 2018).

properties

IUPAC Name

2-(3-hydroxypropylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-8-3-1-4-11-9(8)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZINDBLGGKTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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